Chinnar
Description
Instead, explicitly describes Chinnar as a wildlife sanctuary in Kerala, India, notable for its biodiversity and ecological significance. However, assuming a hypothetical context where "this compound" is a chemical compound, this article outlines the standardized methodology for comparing it with structurally or functionally similar compounds, as per the guidelines in the evidence.
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(2S)-7-[(3S)-5-hydroxy-3-methylpentyl]-1,1,5,6-tetramethyl-3,4-dihydro-2H-naphthalen-2-ol |
InChI |
InChI=1S/C20H32O2/c1-13(10-11-21)6-7-16-12-18-17(15(3)14(16)2)8-9-19(22)20(18,4)5/h12-13,19,21-22H,6-11H2,1-5H3/t13-,19-/m0/s1 |
InChI Key |
PQDATHUEVFNPAK-DJJJIMSYSA-N |
Isomeric SMILES |
CC1=C(C(=CC2=C1CC[C@@H](C2(C)C)O)CC[C@H](C)CCO)C |
Canonical SMILES |
CC1=C(C(=CC2=C1CCC(C2(C)C)O)CCC(C)CCO)C |
Synonyms |
isofregenedadiol |
Origin of Product |
United States |
Comparison with Similar Compounds
Characterization Requirements
For any compound comparison, rigorous characterization is essential. mandates that new compounds must be characterized using:
- 1H and 13C NMR spectroscopy (with peak shifts reported to 0.01 ppm and 0.1 ppm precision, respectively).
- IR spectroscopy, mass spectrometry (MS), and elemental analysis (accuracy within ±0.4% for elemental analysis or HRMS for molecular confirmation).
- Stereochemical validation via X-ray crystallography, polarimetry, or 2D NMR .
For known compounds, prior literature data must be cited, and physical properties should only be reported if novel .
Structural and Functional Comparison
Comparisons should focus on:
- Structural motifs (e.g., functional groups, stereochemistry).
- Synthetic routes (efficiency, yield, scalability).
- Physicochemical properties (solubility, stability, reactivity).
- Biological or industrial applications (e.g., catalytic activity, pharmacological efficacy).
Hypothetical Comparison of "Chinnar" with Analogues
Assuming "this compound" is a novel organic compound, the following table synthesizes comparison criteria based on , and 17:
Table 1: Comparative Analysis of "this compound" and Similar Compounds
Table 2: Spectroscopic Data Consistency
| Compound | 1H NMR Match (%) | 13C NMR Match (%) | IR Peaks (cm⁻¹) |
|---|---|---|---|
| "this compound" | 99.2 | 98.7 | 1720 (C=O), 1600 (Ar) |
| Compound A | 97.8 | 96.5 | 1680 (C=O), 1585 (Ar) |
| Compound B | 99.5 | 99.0 | 1735 (C=O), 1615 (Ar) |
Methodological Considerations
Reproducibility and Data Transparency
Statistical Validation
- Biological data (e.g., IC₅₀) require dose-response curves with triplicate measurements and standard deviations .
- Statistical methods (e.g., ANOVA, t-tests) must be explicitly stated .
Limitations and Recommendations
- No direct data on "this compound" as a compound exists in the provided evidence. The tables above are illustrative templates based on –9, 13–17.
- Future studies should prioritize IUPAC-compliant nomenclature, open-data sharing, and cross-disciplinary validation to enhance comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
